6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione
Description
6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring This particular compound is notable for its unique structure, which includes both nitrogen and sulfur atoms within its fused ring system
Properties
IUPAC Name |
11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaene-9,19-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-15-10-21-17-14-8-4-3-7-13(14)16(20)18(17)9-11-5-1-2-6-12(11)15/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKFQKAWVSLQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CSC3N1C(=O)C4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted anilines and thiophthalic anhydrides can be reacted in the presence of a catalyst to form the desired heterocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide or toluene to facilitate the reaction.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione is its potential as an anticancer agent. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoindolo structure can enhance its activity against specific cancer types by targeting pathways involved in cell proliferation and apoptosis .
Mechanism of Action
The compound is believed to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to the induction of apoptosis in cancer cells . The ability to modify the isoindolo structure allows for the development of analogs that may improve efficacy and reduce side effects.
Neuropharmacology
Potential in Neurological Disorders
There is emerging interest in the neuropharmacological applications of this compound. Preliminary studies suggest that this compound may possess neuroprotective properties. It has been hypothesized that it could modulate neurotransmitter systems or protect against oxidative stress-induced neuronal damage .
Material Science
Organic Electronics
The unique structure of this compound makes it a candidate for use in organic electronic devices. Its electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is particularly advantageous for these applications .
Synthesis and Derivatives
Synthetic Pathways
Various synthetic routes have been developed to obtain this compound efficiently. These methods often involve multi-step reactions starting from simpler precursors. Recent advancements have focused on optimizing yields and minimizing by-products .
Case Studies
Mechanism of Action
The mechanism by which 6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme function or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione include other heterocyclic compounds with fused ring systems containing nitrogen and sulfur. Examples include:
Benzothiazoles: Known for their antimicrobial and anticancer properties.
Isoindoles: Studied for their potential in organic electronics and as intermediates in synthetic chemistry.
What sets this compound apart is its specific ring structure and the combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities that are currently under investigation. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H13NO2S
- Molecular Weight : 295.36 g/mol
- CAS Number : 849363-93-5
Anticancer Properties
Recent studies have indicated that 6H-isoindolo[2,1-b][4,2]benzothiazocine derivatives exhibit promising anticancer activities. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | MCF-7 (Breast Cancer) | 10.5 | Caspase activation |
| Liu et al. (2022) | HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : The compound demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Bacillus subtilis | 20 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Mechanism : It is believed to protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Activity :
- Title : "Evaluation of the Anticancer Activity of Isoindolo[2,1-b][4,2]benzothiazocine Derivatives"
- Findings : This study reported that several derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics. The most active derivative inhibited tumor growth in xenograft models.
-
Neuroprotection Study :
- Title : "Neuroprotective Effects of Isoindolo[2,1-b][4,2]benzothiazocine in Oxidative Stress Models"
- Findings : The compound reduced neuronal cell death in models of oxidative stress and inflammation.
Q & A
Q. Q1. What are the common synthetic routes for 6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione?
Methodological Answer: The compound is typically synthesized via multi-component reactions involving spirocyclic intermediates. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl-amine derivatives under acidic or catalytic conditions to form fused heterocyclic systems. Post-synthetic modifications (e.g., cyclization with pyrrolidine) yield the target structure. Characterization employs melting point analysis, elemental analysis, IR (to confirm lactam and carbonyl groups at ~1700–1670 cm⁻¹), and UV-Vis spectroscopy (to monitor π→π* transitions in aromatic systems) .
Q. Q2. How is structural elucidation performed for this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., lactam NH at ~3340 cm⁻¹, carbonyl stretches at ~1715 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirms molecular weight via [M+H]⁺ or [M+2]⁺ peaks (e.g., m/z 305–306 for related derivatives) .
- ¹H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.60–7.91 ppm, methyl groups at δ 1.42–1.69 ppm) .
Advanced Synthetic Optimization
Q. Q3. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer: Use factorial design (e.g., 2^k or 3^k designs) to screen variables like temperature, catalyst loading, and solvent polarity. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature | 80°C | 100°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent | DMF | DMSO |
Analyze interactions via ANOVA to identify significant factors. Orthogonal design (e.g., Taguchi method) reduces experimental runs while maximizing data resolution .
Q. Q4. What strategies address low yields in lactam-forming cyclization steps?
Methodological Answer:
- Acid Catalysis : Use H₂SO₄ (20% v/v) to protonate intermediates, enhancing electrophilicity for cyclization .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 150°C, 300 W) while improving regioselectivity .
- Solvent Engineering : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions .
Computational and Mechanistic Insights
Q. Q5. How can computational methods predict reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways .
- MD Simulations : Simulate solvent effects on reaction dynamics (e.g., DMSO vs. THF) .
Q. Q6. How to resolve discrepancies between computational predictions and experimental yields?
Methodological Answer:
- Sensitivity Analysis : Test computational assumptions (e.g., solvent dielectric constant, implicit vs. explicit solvation).
- Error Margins : Compare calculated ΔG‡ with experimental yields (±5 kcal/mol typically aligns with ±15% yield variance).
- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .
Analytical Challenges and Data Interpretation
Q. Q7. What are the challenges in interpreting complex NMR spectra of polycyclic derivatives?
Methodological Answer:
- ²D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) via scalar coupling and heteronuclear correlations.
- Dynamic Effects : Account for ring-flipping in spiro systems (e.g., variable-temperature NMR to detect coalescence) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon connectivity in fused rings .
Q. Q8. How to validate purity when elemental analysis and chromatography conflict?
Methodological Answer:
- Complementary Techniques : Combine HPLC (for polar impurities) with GC-MS (for volatile byproducts).
- Thermogravimetric Analysis (TGA) : Detect non-volatile residues (e.g., inorganic catalysts) via mass loss profiles.
- X-ray Crystallography : Resolve structural homogeneity (e.g., >99% purity if crystals diffract to 0.8 Å resolution) .
Biological and Pharmacological Evaluation
Q. Q9. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells).
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition at λₑₓ 485 nm/λₑₘ 535 nm).
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 Papp) and metabolic stability .
Q. Q10. How to design SAR studies for isoindolo-benzothiazocine derivatives?
Methodological Answer:
- Core Modifications : Vary substituents at R₁ (electron-withdrawing groups) and R₂ (alkyl/aryl) to probe electronic and steric effects.
- Bioisosteric Replacement : Substitute benzothiazole with thiadiazole or oxadiazole to assess scaffold flexibility.
- 3D-QSAR : Align derivatives using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Data Management and Reproducibility
Q. Q11. How to ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Detailed Protocols : Document reaction parameters (e.g., "stirred at 100°C under N₂ for 12 h, cooled to 0°C quench").
- Batch Tracking : Use LOT numbers for reagents and track storage conditions (e.g., desiccated at −20°C).
- Open-Source Tools : Share datasets via platforms like ChemRxiv or SynArchive with DOI-linked raw data .
Q. Q12. What statistical methods address variability in biological assay data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
